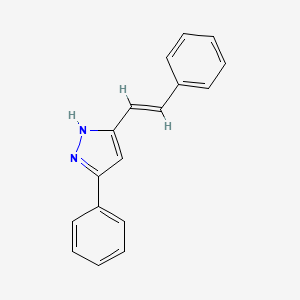![molecular formula C21H26N2O5S B6073297 N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B6073297.png)
N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide, also known as CR8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and proliferation.
作用机制
N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide inhibits CDKs by binding to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups from ATP to the substrate. This leads to a reduction in the phosphorylation of downstream targets, such as retinoblastoma protein (Rb), which is required for cell cycle progression.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce tau phosphorylation in Alzheimer's disease, and increase insulin secretion in pancreatic beta cells. In addition, N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide is its high potency and selectivity for CDKs. This allows for the specific targeting of CDKs without affecting other kinases. However, one limitation of N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
未来方向
There are several future directions for the study of N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide. One direction is the development of more potent and selective CDK inhibitors based on the structure of N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide. Another direction is the investigation of the role of CDKs in other diseases, such as neurodegenerative diseases and cardiovascular disease. Finally, the development of N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide as a potential therapeutic agent for cancer, Alzheimer's disease, and diabetes requires further preclinical and clinical studies.
合成方法
The synthesis of N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with cyclohexylamine to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the amine, which is subsequently reacted with p-toluenesulfonyl chloride to form the sulfonyl chloride derivative. Finally, the sulfonyl chloride derivative is reacted with 2-aminobenzamide to produce N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide.
科学研究应用
N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, CDKs are overexpressed, leading to uncontrolled cell proliferation. N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, CDK5 has been implicated in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has been shown to inhibit CDK5, leading to a reduction in tau phosphorylation. In diabetes, CDKs have been shown to play a role in insulin secretion. N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has been shown to increase insulin secretion in pancreatic beta cells.
属性
IUPAC Name |
N-cyclohexyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-19-13-12-16(14-20(19)28-2)29(25,26)23-18-11-7-6-10-17(18)21(24)22-15-8-4-3-5-9-15/h6-7,10-15,23H,3-5,8-9H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDQPNNLODBQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-quinolinylamino)phenyl]acetamide](/img/structure/B6073215.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol](/img/structure/B6073222.png)
![8-({3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B6073227.png)
![4-benzoyl-2-({[1-(hydroxymethyl)propyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6073230.png)
![N-(2-fluorophenyl)-3-[1-(2-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6073235.png)

![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methylbutyl)-3-piperidinecarboxamide](/img/structure/B6073248.png)
![N-(4-fluorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6073255.png)
![3-(methylthio)-11-propyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4'',3'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B6073268.png)
![3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6073271.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B6073277.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6073282.png)
![N-methyl-6-oxo-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6073287.png)
![N-(tert-butyl)-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6073295.png)